2-Hydroxy-5-isopropoxybenzaldehyde
Description
2-Hydroxy-5-isopropoxybenzaldehyde is an aromatic aldehyde featuring a hydroxy group at the 2-position and an isopropoxy group (–OCH(CH₃)₂) at the 5-position of the benzaldehyde ring. This compound is of interest in organic synthesis due to its dual functional groups (aldehyde and hydroxy), which enable diverse reactivity, including chelation, electrophilic substitution, and condensation reactions.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-hydroxy-5-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-9-3-4-10(12)8(5-9)6-11/h3-7,12H,1-2H3 |
InChI Key |
VONYDPMBZNNKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-isopropoxybenzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, where phenols are converted to aldehydes using chloroform and a strong base, such as sodium hydroxide, under reflux conditions . Another method involves the alkylation of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-Hydroxy-5-isopropoxybenzoic acid.
Reduction: 2-Hydroxy-5-isopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, fragrances, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-isopropoxybenzaldehyde involves its interaction with various molecular targets. For instance, its aldehyde group can form Schiff bases with amines, which are important in biochemical processes. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Hydroxy-5-isopropoxybenzaldehyde with four structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups.
*Calculated based on molecular formula.
Key Observations:
- Electron-Donating vs.
- Hydrogen Bonding: The –OH group in this compound enhances solubility in polar solvents, unlike 5-Isopropyl-2-methylbenzaldehyde, which lacks hydrogen bond donors .
- Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy in ) reduce reactivity at the aldehyde group due to steric hindrance.
Aldehyde Reactivity
- Condensation Reactions : The aldehyde group in this compound is expected to participate in Schiff base formation, similar to 5-Fluoro-2-hydroxybenzaldehyde, which forms stable imines under mild conditions .
- Electrophilic Substitution : The –OH group directs electrophiles to the ortho/para positions. However, the isopropoxy group at the 5-position may sterically hinder para substitution, favoring ortho products.
Chelation Potential
The –OH and –OCH(CH₃)₂ groups in this compound can act as bidentate ligands for metal ions (e.g., Cu²⁺, Fe³⁺), akin to 2-Hydroxy-5-methylisophthalaldehyde, which forms complexes with transition metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
